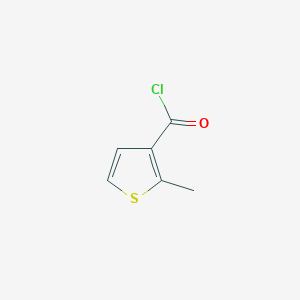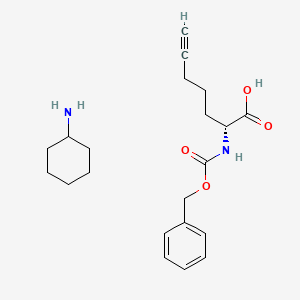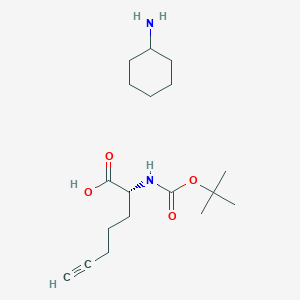
Disodium 2-oxoglutarate dihydrate
Descripción general
Descripción
Disodium 2-oxoglutarate dihydrate, also known as disodium 2-oxopentanedioate dihydrate, is a chemical compound with the molecular formula C5H4Na2O5·2H2O. It is a salt form of 2-oxoglutaric acid, which is an important intermediate in the Krebs cycle, a key metabolic pathway in cellular respiration.
Mecanismo De Acción
Target of Action
Disodium 2-oxoglutarate dihydrate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH) , glutamate dehydrogenase (GDH) , succinate semialdehyde dehydrogenase (SSADH) , and transaminases . These enzymes play crucial roles in various biological processes, including energy production, signaling modules, and genetic modification .
Mode of Action
The compound interacts with its targets to facilitate various biochemical reactions. For instance, it is involved in the prolyl hydroxylation of the hypoxia-inducible factor (HIF), a process catalyzed by alpha-ketoglutarate dependent nonheme iron dioxygenases . This interaction results in enhanced affinity of HIF towards the Von Hippel-Lindau (VHL) protein, leading to the degradation of the transcription factor .
Biochemical Pathways
This compound participates in the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . This keto-acid is an intermediate of the TCA cycle, which is designed to extract reducing power during the catabolism of acetyl-CoA, with the concomitant production of high-energy triphosphate nucleotides .
Pharmacokinetics
It’s known that the compound is used in a variety of diagnostic tests, suggesting that it has suitable bioavailability .
Result of Action
The action of this compound results in a multitude of metabolic processes. These include anti-oxidative defense , energy production , amino acid metabolism , modulation of signaling systems , and genetic modification . Its role in the TCA cycle and interaction with various enzymes contribute to these effects.
Análisis Bioquímico
Biochemical Properties
Disodium 2-oxoglutarate dihydrate plays a significant role in biochemical reactions. It acts as a substrate in enzymatic reactions with glutamate dehydrogenase or transaminases . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to its formation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It has been shown to provide a protective effect against H2O2 and metal stress in many organisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the catabolism of acetyl-CoA, a process designed to extract reducing power during the TCA cycle with the concomitant production of high energy triphosphate nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at +15 to +25°C within specification range for 24 months
Metabolic Pathways
This compound is involved in the TCA cycle, a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA . It interacts with enzymes such as ICDH, GDH, SSADH, and transaminases that directly contribute to its formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 2-oxoglutarate dihydrate can be synthesized by reacting 2,2-dichloropentanedioic acid dimethyl ester with sodium hydroxide. The reaction is carried out at 60°C for four hours, where the ester undergoes hydrolysis and the chlorine atoms are replaced by hydroxyl groups, which subsequently form a carbonyl group .
Industrial Production Methods
In industrial settings, the preparation involves adding L-glutamate sodium, hydrogen peroxide enzyme, and manganese chloride to a conversion system. The pH is controlled at 6.5, the reaction temperature is maintained at 35°C, and the mixture is stirred at 400 rpm .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-oxoglutarate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinate and carbon dioxide.
Reduction: It can be reduced to form 2-hydroxyglutarate.
Substitution: It can undergo substitution reactions where its carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various enzymes for catalyzing specific reactions. The conditions typically involve controlled pH, temperature, and stirring speed .
Major Products
The major products formed from these reactions include succinate, carbon dioxide, and 2-hydroxyglutarate .
Aplicaciones Científicas De Investigación
Disodium 2-oxoglutarate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a crucial role in the Krebs cycle and is used in studies related to cellular respiration and metabolism.
Industry: It is used in the production of food additives, cosmetics, and cleaning products.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-oxoglutarate: Similar in structure but without the dihydrate form.
2-Hydroxyglutarate: A reduced form of 2-oxoglutarate.
Succinic acid: A downstream product in the Krebs cycle.
Uniqueness
Disodium 2-oxoglutarate dihydrate is unique due to its role as an intermediate in the Krebs cycle and its ability to participate in various biochemical reactions. Its dihydrate form makes it particularly suitable for use in dry chemistry tests and other applications requiring high purity and stability .
Propiedades
IUPAC Name |
disodium;2-oxopentanedioate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWOFWCOAQLHZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)


